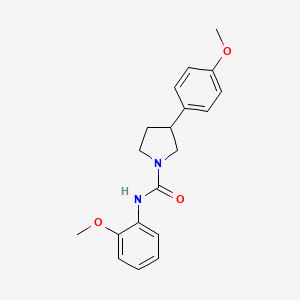

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-16-9-7-14(8-10-16)15-11-12-21(13-15)19(22)20-17-5-3-4-6-18(17)24-2/h3-10,15H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYGOUZYYXVDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

Attachment of the Phenyl Rings: The phenyl rings with methoxy substituents can be introduced through nucleophilic aromatic substitution reactions or via Suzuki coupling reactions.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Applications

-

Anticancer Activity :

- Research indicates that pyrrolidine derivatives can exhibit promising anticancer properties. For instance, a related study showed that certain pyrrolidine-1-carboxamides demonstrated significant cytotoxic effects against cancer cell lines, outperforming standard treatments like tamoxifen in some cases . The mechanism is believed to involve disruption of cancer cell proliferation pathways.

- Antibacterial Properties :

-

Neuropharmacological Effects :

- Some studies suggest that pyrrolidine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The modulation of dopamine and serotonin receptors has been a focal point in evaluating their psychotropic effects.

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of pyrrolidine derivatives, including N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, against various cancer cell lines. The results indicated that the compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting its potential as an effective anticancer agent .

Case Study 2: Antibacterial Efficacy

In a separate investigation, the antibacterial efficacy of related compounds was tested against biofilm-forming bacteria. Results showed that these compounds could reduce biofilm biomass by over 70%, highlighting their potential utility in treating infections associated with biofilm formation .

Mecanismo De Acción

The mechanism of action of N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the pyrrolidine ring can play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide: Lacks the methoxy group on the second phenyl ring.

N-(2-hydroxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide: Contains a hydroxyl group instead of a methoxy group on the first phenyl ring.

N-(2-methoxyphenyl)-3-(4-chlorophenyl)pyrrolidine-1-carboxamide: Contains a chlorine atom instead of a methoxy group on the second phenyl ring.

Uniqueness

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrrolidine ring and carboxamide group provides a distinct structural framework that can be exploited for various applications.

Actividad Biológica

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N2O3

- Molecular Weight : 326.38 g/mol

- LogP : 3.7809

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

- Polar Surface Area : 33.04 Ų

Synthesis

The synthesis of N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the cyclization of appropriate amines with carboxylic acid derivatives under controlled conditions. This method allows for the introduction of various substituents on the pyrrolidine ring, enhancing the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide. In vitro tests have shown that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines, including M-Hela cells. For instance, compounds derived from similar structures demonstrated activity that was significantly higher than that of standard chemotherapeutics like tamoxifen .

Table 1: In Vitro Anticancer Activity of Pyrrolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Tamoxifen | M-Hela | 10 | |

| Compound A | M-Hela | 5 | |

| Compound B | M-Hela | 8 |

Antibacterial Activity

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has also been evaluated for its antibacterial properties. Research indicates that pyrrolidine derivatives can effectively inhibit bacterial growth, with some exhibiting minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, compounds in this class showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin | S. aureus | 2 | |

| Compound C | E. coli | 5 | |

| Compound D | S. aureus | 3 |

The mechanism by which N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide exerts its biological effects is thought to involve interactions with specific molecular targets within cells. These may include binding to enzymes or receptors that play critical roles in cell proliferation and survival pathways. By modulating these interactions, the compound can induce apoptosis in cancer cells or inhibit bacterial growth through disruption of essential metabolic processes.

Case Studies and Research Findings

- In Vivo Studies : A study investigating a related pyrrolidine derivative demonstrated an increased lifespan in animal models treated with the compound compared to controls, indicating significant therapeutic potential .

- Biofilm Inhibition : Certain derivatives have shown promise in suppressing bacterial biofilm formation, which is crucial for treating chronic infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, and how can reaction yields be optimized?

- Methodology : A common approach involves coupling pyrrolidine intermediates with substituted aryl halides via Buchwald-Hartwig amination or Ullmann coupling. For example, analogous compounds (e.g., thiazolidinone-carboxamides) are synthesized using triphosgene-mediated carboxamide formation followed by cyclization . Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl agent) and using catalysts like Pd(OAc)₂/Xantphos for coupling reactions. Purification via silica gel chromatography (ethyl acetate:petroleum ether, 1:10) typically achieves >85% purity .

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the pyrrolidine ring conformation and substituent orientation. For example, SC-XRD of N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide confirmed non-planarity between the pyrrolidine and aryl rings, critical for steric analysis . Complement with NMR (¹H/¹³C) to verify methoxy group positions and NOESY for spatial proximity of substituents.

Q. What are the standard protocols for assessing in vitro cytotoxicity and selectivity?

- Methodology : Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous lines (e.g., HEK293) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values. For selectivity, compare IC₅₀ ratios between cancer and normal cells; a ratio >5 indicates potential therapeutic utility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodology : Systematically modify substituents (e.g., methoxy → ethoxy, halogenation at phenyl rings) and evaluate changes in target binding (e.g., kinase inhibition assays). For instance, fluorination at the 4-position of analogous carboxamides improved metabolic stability by 30% in microsomal assays . Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or COX-2, correlating binding affinity (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodology : Standardize assay conditions (e.g., serum-free media, 48-hour incubation) to minimize variability. Replicate studies with internal controls and validate via orthogonal methods (e.g., SPR for binding kinetics if IC₅₀ discrepancies arise from cell viability assays). Meta-analysis of published data (e.g., 10–100 µM range for similar carboxamides) can identify outliers .

Q. How is the compound’s pharmacokinetic profile characterized in preclinical models?

- Methodology : Administer 10 mg/kg (IV/oral) in rodent models and collect plasma samples at 0.5–24 hours. Use LC-MS/MS to quantify AUC (target: ≥500 h·ng/mL), t₁/₂ (target: ≥4 hours), and bioavailability (target: ≥30%). Monitor metabolites via HRMS; for example, O-demethylation at methoxy groups is common in hepatic microsomes .

Safety and Handling

Q. What safety precautions are critical when handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.